molecular formula C18H18N2O3 B2386840 N-(2,3-dihydro-1H-indol-1-ylcarbonyl)-L-phenylalanine CAS No. 1014412-84-0

N-(2,3-dihydro-1H-indol-1-ylcarbonyl)-L-phenylalanine

Cat. No. B2386840
CAS RN: 1014412-84-0
M. Wt: 310.353
InChI Key: DDVFYOSSXIJRGR-HNNXBMFYSA-N
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Description

“N-(2,3-dihydro-1H-indol-1-ylcarbonyl)-L-phenylalanine” is a complex organic compound. It contains an indole nucleus, which is a versatile moiety that displays diverse biological and clinical applications . The indole scaffold has been found in many important synthetic drug molecules .


Synthesis Analysis

The synthesis of similar compounds involves the reduction of functional groups in the 2-oxindole and 2-chloroindole molecules using various boron hydrides . A synthetic strategy has been proposed for obtaining new 2,3-dihydroindole derivatives from the corresponding polyfunctional 2-oxindoles . This strategy can be used for the synthesis of new analogs of the endogenous hormone melatonin and other compounds with neuroprotective properties .


Molecular Structure Analysis

The molecular structure of similar compounds like “1H-Indole, 2,3-dihydro-” has been analyzed . The molecular formula is C8H9N and the molecular weight is 119.1638 . The structure is available as a 2D Mol file or as a computed 3D SD file .

Future Directions

The future directions for “N-(2,3-dihydro-1H-indol-1-ylcarbonyl)-L-phenylalanine” could involve further exploration of its potential biological activities. The synthetic strategy proposed for obtaining new 2,3-dihydroindole derivatives could be used for the synthesis of new analogs of the endogenous hormone melatonin and other compounds with neuroprotective properties . This could open up new avenues for therapeutic possibilities.

properties

IUPAC Name

(2S)-2-(2,3-dihydroindole-1-carbonylamino)-3-phenylpropanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H18N2O3/c21-17(22)15(12-13-6-2-1-3-7-13)19-18(23)20-11-10-14-8-4-5-9-16(14)20/h1-9,15H,10-12H2,(H,19,23)(H,21,22)/t15-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DDVFYOSSXIJRGR-HNNXBMFYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(C2=CC=CC=C21)C(=O)NC(CC3=CC=CC=C3)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1CN(C2=CC=CC=C21)C(=O)N[C@@H](CC3=CC=CC=C3)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H18N2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

310.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(2,3-dihydro-1H-indol-1-ylcarbonyl)-L-phenylalanine

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